![molecular formula C18H26N2O3 B10965622 Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B10965622.png)
Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a cyclohexylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the introduction of the cyclohexylcarbamoyl group. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbamoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A related compound with similar ester and benzoic acid moieties but lacking the cyclohexylcarbamoyl group.
Cyclohexylcarbamoylbenzoic acid: Another similar compound with a cyclohexylcarbamoyl group attached to a benzoic acid moiety.
Uniqueness
Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate is unique due to the combination of the butyl ester and cyclohexylcarbamoyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
Molecular Formula |
C18H26N2O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
butyl 4-(cyclohexylcarbamoylamino)benzoate |
InChI |
InChI=1S/C18H26N2O3/c1-2-3-13-23-17(21)14-9-11-16(12-10-14)20-18(22)19-15-7-5-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H2,19,20,22) |
InChI Key |
AJMSNXOAYHWZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


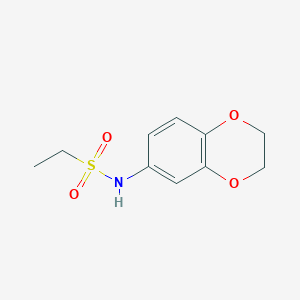
![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10965546.png)
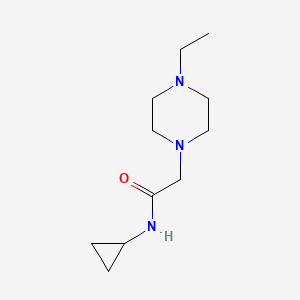
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10965570.png)
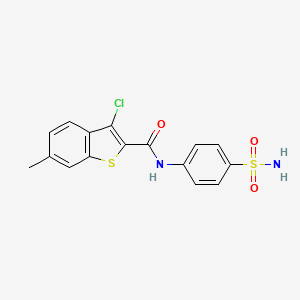
![3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10965589.png)
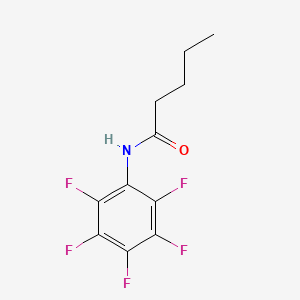
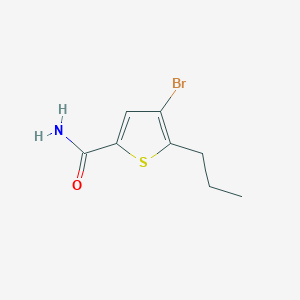
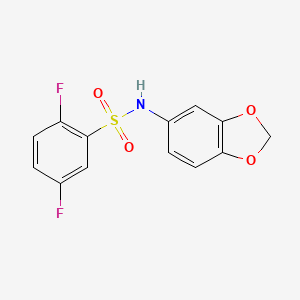
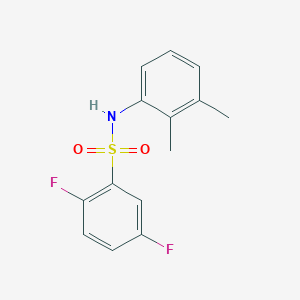
![1-(Methylsulfonyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10965612.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B10965617.png)
![6-Amino-4-(4-fluorophenyl)-3-propyl-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B10965619.png)
![4-[5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10965628.png)
